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Compound of Interest

Compound Name: Fmoc-D-Leu-OH

Cat. No.: B557659 Get Quote

This guide provides an in-depth overview of Fmoc-D-Leucine-OH (Fmoc-D-Leu-OH), a crucial

building block in modern peptide synthesis. Tailored for researchers, scientists, and

professionals in drug development, this document details its chemical properties, and provides

comprehensive experimental protocols for its application in solid-phase peptide synthesis

(SPPS).

Core Properties of Fmoc-D-Leu-OH
Fmoc-D-Leu-OH is a derivative of the natural amino acid D-leucine, featuring a

fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic

protection allows for its sequential addition to a growing peptide chain under controlled

conditions. The Fmoc group is notably stable under acidic conditions but readily cleaved by a

mild base, typically a solution of piperidine in a polar aprotic solvent, which is a cornerstone of

Fmoc-based SPPS.[1][2][3]
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Property Value Reference

Molecular Formula C₂₁H₂₃NO₄ [1][2][4][5]

Molecular Weight 353.41 g/mol [2][5][6]

CAS Number 114360-54-2 [1][2][7]

Appearance White to off-white solid [1][8]

Melting Point 148 - 163 °C [1]

Solubility

Soluble in polar aprotic

solvents such as

Dimethylformamide (DMF) and

N-Methyl-2-pyrrolidone (NMP).

Storage
Store at 2-8°C to ensure

stability.
[9]

Experimental Protocols for Solid-Phase Peptide
Synthesis (SPPS)
The following protocols outline the standard procedures for the use of Fmoc-D-Leu-OH in the

elongation of a peptide chain on a solid support.

Resin Preparation and Swelling
Prior to the first coupling cycle, the solid support (resin) must be adequately swelled to ensure

optimal reaction kinetics.

Materials: Rink Amide resin (or other suitable resin), N-methylpyrrolidone (NMP) or

Dimethylformamide (DMF).

Procedure:

Weigh the desired amount of resin into a reaction vessel.

Add a sufficient volume of NMP or DMF to fully immerse the resin (approximately 10 mL

per gram of resin).
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Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[10]

Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide

chain, preparing it for the coupling of the next amino acid.

Reagents: 20% (v/v) piperidine in DMF.[1][2][3]

Procedure:

Drain the swelling solvent from the resin.

Add the 20% piperidine/DMF solution to the resin.

Agitate the mixture for 3-5 minutes at room temperature.

Drain the deprotection solution.

Repeat the treatment with 20% piperidine/DMF for an additional 15-20 minutes to ensure

complete deprotection.

Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the

dibenzofulvene-piperidine adduct.[2]

Coupling of Fmoc-D-Leu-OH
This protocol describes the activation and coupling of Fmoc-D-Leu-OH to the deprotected N-

terminus of the peptide-resin.

Reagents: Fmoc-D-Leu-OH, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium

hexafluorophosphate (HBTU) or an equivalent coupling agent, N,N-Diisopropylethylamine

(DIPEA), DMF.

Procedure:

In a separate vial, dissolve Fmoc-D-Leu-OH (3-5 equivalents relative to the resin loading),

HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This creates the activated
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amino acid solution.[11]

Add the activated Fmoc-D-Leu-OH solution to the deprotected peptide-resin.

Agitate the reaction mixture for 1-2 hours at room temperature to facilitate complete

coupling.[12]

Drain the coupling solution.

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and

byproducts.

Monitoring the Reaction
The completeness of the deprotection and coupling steps can be monitored to ensure high-

quality peptide synthesis.

Kaiser Test (Ninhydrin Test): This colorimetric test is used to detect the presence of free

primary amines on the resin. A positive result (blue color) after the deprotection step

indicates successful Fmoc removal. A negative result (yellow color) after the coupling step

suggests a complete coupling reaction.[2]

UV-Vis Spectroscopy: The Fmoc group has a strong UV absorbance. Monitoring the UV

absorbance of the deprotection solution can quantify the amount of Fmoc group removed,

thus confirming the reaction's progress.[6][13]

Cleavage from Resin and Final Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any

remaining side-chain protecting groups are removed.

Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) as a scavenger, and water. A

common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[4][14]

Procedure:

Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.
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Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at

room temperature with occasional agitation.[15]

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide from the filtrate by adding cold diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet

under vacuum.

Workflow Visualization
The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis

(SPPS) process.
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Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://experiments.springernature.com/articles/10.1385/0-89603-273-6:17
https://experiments.springernature.com/articles/10.1385/0-89603-273-6:17
https://www.youtube.com/watch?v=H5TL12z4ijE
https://altabioscience.com/articles/fmoc-amino-acids-for-spps/
https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://www.bachem.com/articles/peptides/solid-phase-peptide-synthesis-explained/
https://www.merckmillipore.com/Web-KR-Site/en_US/-/KRW/ShowDocument-Pronet?id=201004.068
https://wernerlab.weebly.com/uploads/9/3/3/2/93325064/manual_solid_phase_synthesis_protocol.pdf
https://www.benchchem.com/pdf/A_Tale_of_Two_Strategies_Z_D_Leu_OH_DCHA_vs_Fmoc_D_Leu_OH_in_Peptide_Synthesis.pdf
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://www.creative-peptides.com/resources/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol.html
https://pubs.rsc.org/en/content/articlehtml/2019/cc/c9cc08421e
https://pubs.rsc.org/en/content/articlehtml/2019/cc/c9cc08421e
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/fmoc-cleavage-deprotection
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/product/b557659#fmoc-d-leu-oh-molecular-weight-and-formula
https://www.benchchem.com/product/b557659#fmoc-d-leu-oh-molecular-weight-and-formula
https://www.benchchem.com/product/b557659#fmoc-d-leu-oh-molecular-weight-and-formula
https://www.benchchem.com/product/b557659#fmoc-d-leu-oh-molecular-weight-and-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557659?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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